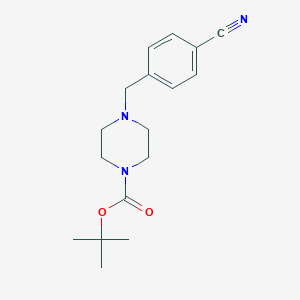

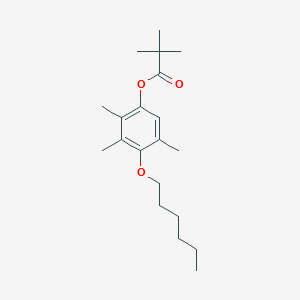

1-Boc-4-(4-Cyanobenzyl)pipérazine

Vue d'ensemble

Description

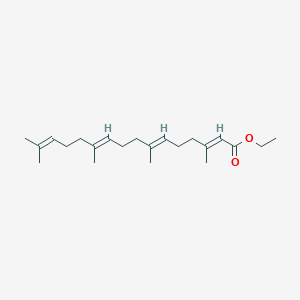

Le Tricosanoate d'éthyle est un ester éthylique d'acide gras saturé à longue chaîne de formule moléculaire C₂₅H₅₀O₂ et d'un poids moléculaire de 382,66 g/mol . On le trouve en petites quantités dans les hépatiques comme le Conocephalum conicum . Ce composé est utilisé comme étalon pour l'analyse des mélanges lipidiques .

Applications De Recherche Scientifique

Le Tricosanoate d'éthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme étalon pour l'analyse des mélanges lipidiques en chromatographie en phase gazeuse.

Médecine : Enquête sur son rôle potentiel dans la réduction de l'activité hémolytique des toxines bactériennes.

Industrie : Utilisé dans l'industrie des arômes comme l'un des composants esters responsables de la saveur du whisky écossais.

5. Mécanisme d'action

Le Tricosanoate d'éthyle exerce ses effets en interagissant avec les membranes lipidiques. La forme acide libre du Tricosanoate d'éthyle réduit l'activité hémolytique de la delta-toxine de Staphylococcus aureus sur les érythrocytes humains en s'intégrant dans la bicouche lipidique et en perturbant la capacité de la toxine à lyser les cellules . Les cibles moléculaires exactes et les voies impliquées dans ce processus sont encore en cours d'investigation.

Composés similaires :

Tricosanoate de méthyle : Un autre ester de l'acide tricosanoïque, utilisé de manière similaire dans l'analyse des lipides.

Arachidate d'éthyle : Un ester éthylique de l'acide arachidique, utilisé dans des applications similaires.

Stéarate d'éthyle : Un ester éthylique de l'acide stéarique, également utilisé dans l'analyse des lipides et l'industrie des arômes.

Unicité : Le Tricosanoate d'éthyle est unique en raison de sa longueur de chaîne spécifique et de sa présence dans certaines hépatiques. Sa capacité à réduire l'activité hémolytique des toxines bactériennes le distingue des autres composés similaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Tricosanoate d'éthyle peut être synthétisé par estérification de l'acide tricosanoïque avec de l'éthanol. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester .

Méthodes de production industrielle : En milieu industriel, la production de Tricosanoate d'éthyle implique le même processus d'estérification mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec agitation continue et contrôle de la température pour optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation .

Types de réactions :

Oxydation : Le Tricosanoate d'éthyle peut subir des réactions d'oxydation pour former les alcools et acides correspondants.

Réduction : La réduction du Tricosanoate d'éthyle peut produire du tricosanol.

Substitution : Le groupe ester dans le Tricosanoate d'éthyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits :

Oxydation : Acide tricosanoïque et tricosanol.

Réduction : Tricosanol.

Substitution : Différents esters substitués selon le nucléophile utilisé.

Mécanisme D'action

Ethyl Tricosanoate exerts its effects by interacting with lipid membranes. The free acid form of Ethyl Tricosanoate reduces the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes by integrating into the lipid bilayer and disrupting the toxin’s ability to lyse cells . The exact molecular targets and pathways involved in this process are still under investigation.

Comparaison Avec Des Composés Similaires

Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.

Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.

Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.

Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .

Propriétés

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECAOSXCPXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593318 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849237-14-5 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)